molecular formula C25H30N4O2 B2731912 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone CAS No. 1421496-95-8

2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone

Cat. No.: B2731912
CAS No.: 1421496-95-8
M. Wt: 418.541
InChI Key: XJRFHWVRLXKXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule incorporates key structural motifs, including a piperazine ring and an imidazole heterocycle, which are commonly found in pharmacologically active compounds targeting the central nervous system (CNS). The incorporation of the piperazine ring is a established strategy in drug design, known to enhance aqueous solubility and improve the oral absorption and bioavailability of potential drug candidates . The imidazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their diverse biological activities. The specific arrangement of the 2-phenyl-1H-imidazole moiety in this compound provides a unique template for the development of new chemical entities. Piperazine derivatives are extensively studied for their interactions with various neurological targets. Compounds featuring piperazine and similar heterocyclic nuclei have demonstrated potent antidepressant potential in scientific literature, as they often interact with monoamine neurotransmission systems . Furthermore, molecules containing N-substituted piperazine cores are commonly explored as ligands for serotonin receptors (e.g., 5-HT 1A ) and as inhibitors of neurotransmitter transporters like the serotonin transporter (SERT), which are critical targets in the treatment of mood and anxiety disorders . This compound is supplied For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this high-purity compound as a key intermediate or a reference standard in their projects involving synthetic chemistry, high-throughput screening, and the development of novel therapeutic agents for CNS disorders.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-2-31-23-10-8-21(9-11-23)20-24(30)28-17-14-27(15-18-28)16-19-29-13-12-26-25(29)22-6-4-3-5-7-22/h3-13H,2,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRFHWVRLXKXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone , also known by its CAS number 1396762-07-4, is a complex organic molecule that combines both imidazole and piperazine structures. This unique combination is significant in medicinal chemistry due to the potential biological activities associated with these functional groups.

Chemical Structure

The chemical structure can be summarized as follows:

Property Details
IUPAC Name 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol

The biological activity of this compound is largely attributed to its imidazole and piperazine components. Imidazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Imidazole compounds often exhibit significant antibacterial and antifungal properties, making them useful in treating infections.
  • Anticancer Properties : Several studies indicate that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Piperazine derivatives are primarily recognized for their role in modulating neurotransmitter receptors, which can influence neurological conditions.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Studies : Research has shown that similar imidazole-based compounds demonstrate broad-spectrum antimicrobial activity. For instance, a study indicated that compounds with imidazole rings effectively inhibit bacterial growth, suggesting a similar potential for our compound .
  • Anticancer Activity : A comparative analysis of related compounds revealed that those containing both piperazine and imidazole rings exhibited enhanced anticancer activity against various cancer cell lines. This suggests that our compound may also possess significant anticancer properties .
  • Neuropharmacological Effects : The piperazine moiety may contribute to neuroactive properties, with studies indicating its effectiveness in modulating serotonin and dopamine receptors. This could open avenues for treating psychiatric disorders .

Case Study 1: Anticancer Activity

A recent clinical trial investigated the effects of an imidazole derivative similar to our compound on breast cancer cells. The study found that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a related piperazine derivative, showing promising results against multi-drug resistant strains of bacteria. The mechanism was linked to the disruption of bacterial cell membrane integrity .

Comparative Analysis with Similar Compounds

The following table illustrates the biological activities of similar compounds:

Compound Biological Activity
Imidazole DerivativesAntimicrobial, Anticancer
Piperazine DerivativesNeuroactive, Antidepressant
Our CompoundPotentially Antimicrobial & Anticancer

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is C29H32N4O3C_{29}H_{32}N_{4}O_{3}, with a molecular weight of approximately 484.6 g/mol. The compound features a complex structure that includes an ethoxy group, piperazine ring, and an imidazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains. In particular, studies have highlighted the effectiveness of imidazole derivatives in combating Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment .

Anticancer Properties

The imidazole ring present in the compound is associated with anticancer activity. Compounds containing imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, the synthesis of similar compounds has demonstrated promising results against several cancer cell lines, suggesting that 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone may possess similar anticancer properties .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. This compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research into related compounds has shown promise in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

Study ReferenceCompound EvaluatedBiological ActivityFindings
Imidazole DerivativeAntimicrobialMIC values indicated activity against Mycobacterium tuberculosis
Piperazine AnalogAnticancerInhibition of cancer cell proliferation observed
Benzimidazole DerivativeAntimycobacterialSignificant activity against resistant strains reported

These findings underscore the importance of further research into the applications of 2-(4-ethoxyphenyl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone across various therapeutic areas.

Chemical Reactions Analysis

Piperazine Reactivity

Piperazine acts as a nucleophile in:

  • Alkylation : Substitution reactions with alkyl halides to form ethyl-imidazole ethyl piperazine intermediates.

  • Amidation : Coupling with carbonyl groups (e.g., ethanone) via EDC-mediated reactions .

Imidazole Ring Interactions

The 2-phenyl-1H-imidazol-1-yl moiety may participate in:

  • Coordination chemistry : Potential metal-binding interactions due to nitrogen atoms in the imidazole ring.

  • Electrophilic substitution : Reactions at the benzene ring (e.g., halogenation, sulfonation).

Ethanone Functional Group Reactivity

The ethanone group undergoes:

  • Nucleophilic acyl substitution : Reaction with amines or alcohols to form amides/esters.

  • Condensation : Formation of enolates or ketones under basic conditions .

Reaction Conditions and Optimization

Parameter Details Sources
Solvents DMSO, THF, EtOH (green solvent option)
Catalysts Triethylamine (base), EDC (coupling agent)
Temperature Elevated temperatures (e.g., 100°C for SN2 reactions)
Purification TLC monitoring, chromatography, recrystallization

Analytical Validation

Key techniques for confirming structure and purity include:

  • NMR spectroscopy : Proton and carbon shifts for piperazine, imidazole, and ethanone groups.

  • Mass spectrometry : Molecular ion peak matching calculated molecular weight (e.g., ~366.89 g/mol).

  • Infrared spectroscopy : Identification of carbonyl (C=O) and C-N stretches.

Chemical Stability and Reactivity Trends

Functional Group Reactivity Applications
Piperazine Nucleophilic, susceptible to alkylation/acylationDrug binding, receptor targeting
Imidazole Electrophilic substitution, coordination chemistryEnzyme inhibition, metal binding
Ethanone Acyl substitution, condensationProdrug design, bioisostere formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

  • Structure : Contains a hydroxyphenyl group instead of ethoxyphenyl and lacks the imidazole-ethyl substitution.
  • Pharmacology: A precursor to ketoconazole, a clinically used antifungal agent.

Ketoconazole Derivatives (e.g., 65277-42-1)

  • Structure : Features a dichlorophenyl-dioxolane-imidazole substituent on piperazine.
  • Pharmacology : Broad-spectrum antifungal activity via CYP51 inhibition. The dioxolane bridge enhances structural rigidity, improving target binding but reducing metabolic stability.
  • Key Difference : The ethoxyphenyl group in the target compound may confer better solubility and reduced toxicity compared to dichlorophenyl .

Nitroimidazole-Piperazine Derivatives ()

  • Structure : Nitroimidazole linked to piperazine via alkyl chains, with variable arylthio groups (e.g., 4-chlorophenylthio in Compound 4).
  • Pharmacology : Nitroimidazoles exhibit antiparasitic and antibacterial activity via nitro group reduction. The target compound lacks nitro groups, suggesting a different mechanism (e.g., sterol biosynthesis inhibition).
  • Key Difference : Ethoxyphenyl and phenylimidazole substituents may reduce oxidative stress risks associated with nitro groups .

Bibenzimidazole-Piperazine Derivatives ()

  • Structure : Bibenzimidazole core with 4-ethoxyphenyl and methylpiperazine groups (Figure 96).
  • Pharmacology : Bibenzimidazoles target DNA topoisomerases in cancer and infections. The target compound’s single imidazole and piperazine-ethyl chain may favor antifungal over anticancer activity.
  • Key Difference : Flexibility of the ethyl linker in the target compound vs. rigid bibenzimidazole core .

Structural and Pharmacological Data Table

Compound Name Key Substituents Pharmacological Activity Structural Features Reference
Target Compound 4-ethoxyphenyl, phenylimidazole-ethyl Hypothetical antifungal Flexible ethyl linker, ethoxyphenyl
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone 4-hydroxyphenyl Antifungal (ketoconazole precursor) Polar hydroxyphenyl, no imidazole
Ketoconazole (65277-42-1) Dichlorophenyl-dioxolane-imidazole Broad-spectrum antifungal Rigid dioxolane bridge
Compound 4 () 4-chlorophenylthio, nitroimidazole Antimicrobial Nitro group for redox activity
2'-(4-Ethoxyphenyl)-bibenzimidazole (Figure 96) Bibenzimidazole, 4-ethoxyphenyl DNA-targeted (e.g., anticancer) Rigid planar core

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Retrosynthetic dissection of the target compound reveals two primary fragments:

  • 2-(4-Ethoxyphenyl)ethanone : Serves as the ketone-bearing aryl backbone.
  • 1-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazine : Provides the nitrogenous base for structural complexity and pharmacological activity.

The coupling of these fragments via nucleophilic substitution forms the final product. Strategic use of protective groups (e.g., tert-butoxycarbonyl, Boc) ensures regioselective functionalization of the piperazine ring.

Synthesis of 2-(4-Ethoxyphenyl)ethanone

Friedel-Crafts Acylation of Ethoxybenzene

The 4-ethoxyacetophenone intermediate is synthesized via Friedel-Crafts acylation, a method validated for analogous methoxyphenyl systems. Ethoxybenzene (10 mmol) reacts with acetyl chloride (12 mmol) in anhydrous dichloromethane under catalysis by aluminum trichloride (15 mmol) at 0–5°C for 6 hours. The product is isolated by aqueous workup (yield: 78–85%).

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Catalyst AlCl₃
Temperature 0–5°C
Reaction Time 6 hours
Yield 78–85%

α-Bromination of 4-Ethoxyacetophenone

Bromination at the α-position employs N-bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (0.1 eq) in carbon tetrachloride under reflux (80°C, 4 hours). The resultant 2-bromo-1-(4-ethoxyphenyl)ethanone is purified via recrystallization (ethanol/water, yield: 65–70%).

Functionalization of Piperazine

Boc Protection of Piperazine

Piperazine (10 mmol) reacts with di-tert-butyl dicarbonate (Boc₂O, 11 mmol) in tetrahydrofuran (THF) at 25°C for 12 hours, yielding tert-butyl piperazine-1-carboxylate (Boc-piperazine, yield: 92–95%).

Alkylation with 1-(2-Bromoethyl)-2-phenyl-1H-imidazole

Synthesis of 1-(2-Bromoethyl)-2-phenyl-1H-imidazole

2-Phenylimidazole (prepared via Debus-Radziszewski reaction) reacts with 1,2-dibromoethane (1.2 eq) in acetonitrile under reflux (82°C, 8 hours). The product is isolated via vacuum distillation (yield: 60–65%).

Coupling to Boc-Piperazine

Boc-piperazine (8 mmol) and 1-(2-bromoethyl)-2-phenylimidazole (8 mmol) react in dimethylformamide (DMF) with potassium carbonate (12 mmol) at 60°C for 24 hours. The Boc-protected intermediate is isolated (yield: 70–75%) and deprotected using trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 hours).

Final Coupling and Product Isolation

The deprotected 1-(2-(2-phenylimidazol-1-yl)ethyl)piperazine (6 mmol) reacts with 2-bromo-1-(4-ethoxyphenyl)ethanone (6 mmol) in acetonitrile with diisopropylethylamine (DIEA, 12 mmol) at 60°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the title compound as a white solid (yield: 58–63%).

Spectral Characterization

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ether).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.85–3.10 (m, 8H, piperazine), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.35 (s, 2H, NCH₂), 7.25–7.80 (m, 9H, aromatic).
  • MS (ESI+) : m/z 461.2 [M+H]⁺.

Alternative Synthetic Pathways

Reductive Amination Approach

A patent-disclosed method utilizes reductive amination for piperazine derivatives. The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol, though yields are lower (45–50%) compared to nucleophilic substitution.

One-Pot Alkylation Strategy

Simultaneous alkylation of piperazine with both bromoethylimidazole and bromoethanone in DMF at 80°C achieves a 40–45% yield, albeit with increased by-product formation.

Challenges and Optimization

  • Regioselectivity : Boc protection ensures monoalkylation of piperazine, avoiding di-substituted by-products.
  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of piperazine.
  • Temperature Control : Elevated temperatures (60–80°C) accelerate substitution but risk ketone degradation.

Q & A

Q. What are the common synthetic routes for synthesizing the core structure of this compound?

The synthesis typically involves multi-step reactions, including:

  • Imidazole-piperazine coupling : A nickel-catalyzed cyclization or nucleophilic substitution to link the imidazole and piperazine rings .
  • Ethoxyphenyl introduction : Alkylation or acylation under mild conditions (e.g., using NaBH₄ or LiAlH₄ for reduction steps) to attach the ethoxyphenyl group .
  • Ethanone functionalization : Acetylation via ketone-based reagents to finalize the ethanone moiety . Methodological Tip: Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., ethanol or DMF) for intermediates .

Q. How can spectroscopic techniques confirm the molecular structure?

  • NMR : Use 1^1H and 13^13C NMR to verify proton environments (e.g., imidazole NH at ~12-14 ppm, piperazine CH2_2 at ~2.5-3.5 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns for functional groups like ethoxyphenyl .
  • X-ray Crystallography : For crystalline derivatives, use programs like CCP4 to resolve bond angles and confirm chair conformations in piperazine rings .

Advanced Research Questions

Q. What strategies optimize yield and purity during imidazole-piperazine coupling?

  • Catalyst Selection : Nickel or palladium catalysts improve cyclization efficiency for imidazole formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates high-purity (>95%) products. Recrystallization in ethanol further removes impurities .

Q. How can molecular docking predict binding affinity to targets like sphingosine-1-phosphate lyase (S1PL)?

  • Target Selection : Prioritize S1PL due to structural similarity to LX2931, a known imidazole-piperazine S1PL inhibitor .
  • Docking Workflow :

Prepare the compound’s 3D structure using tools like Open Babel.

Use AutoDock Vina to simulate binding poses in S1PL’s active site (PDB: 3V2Y).

Validate results with MM-GBSA scoring to estimate ΔG binding .

  • In Vitro Validation : Follow up with enzyme inhibition assays (IC50_{50}) and lymphocyte modulation studies to confirm S1PL activity .

Q. What structural insights can crystallography provide for SAR studies?

  • Conformational Analysis : X-ray data reveal chair conformations in piperazine rings and dihedral angles between aromatic groups (e.g., ethoxyphenyl vs. imidazole planes), impacting steric interactions .
  • Hydrogen Bonding : Identify key interactions (e.g., O–H⋯O bonds) that stabilize the crystal lattice, informing solubility and stability modifications .
  • Electron Density Maps : Resolve electron-deficient regions (e.g., imidazole NH) for targeted substitutions to enhance binding .

Data Contradictions and Resolution

  • Biological Activity : While highlights S1PL inhibition for autoimmune applications, suggests anti-inflammatory activity via nitric oxide modulation. Resolve by testing the compound in both S1PL enzymatic assays and carrageenan-induced inflammation models .
  • Synthetic Routes : uses nickel catalysts, whereas employs nucleophilic substitution. Compare yields and scalability under varying temperatures (25–80°C) to identify optimal conditions .

Methodological Resources

  • Crystallography : CCP4 Suite for structure refinement .
  • Docking : AutoDock Vina and PyMOL for visualization .
  • Spectroscopy : Bruker TopSpin for NMR processing; Thermo Orbitrap for HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.